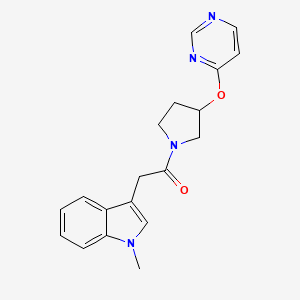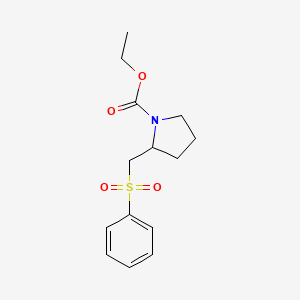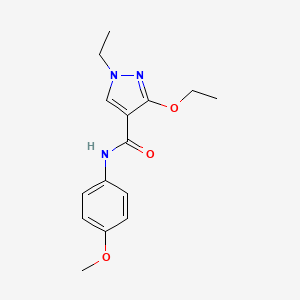
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as MIPEP or MIPEP-1, is a novel compound that has garnered attention in the scientific community due to its potential applications in medical research. MIPEP-1 is a synthetic compound that was first synthesized in 2015 by a team of researchers led by Dr. Yaping Tu at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, MIPEP-1 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
Organocatalytic Synthesis
The compound is involved in the synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are crucial for their significant biological activities. Through an enantioselective organocatalytic approach, the synthesis of these derivatives is achieved with high enantiopurity and structural diversity. This method allows for the construction of spirooxindole skeletons with high stereo- and regioselectivity, offering new avenues to medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Corrosion Inhibition
Research into Schiff bases, which are structurally similar to the compound , has shown potential applications in corrosion inhibition. These studies provide a foundation for understanding how similar compounds could be used as corrosion inhibitors, highlighting the importance of chemical structure in their efficacy (Hegazy et al., 2012).
Stereospecific Synthesis
The compound is part of research into the stereospecific synthesis of pyrrolidines, showcasing the versatility of 1,3-dipolar cycloadditions in generating enantiomerically pure pyrrolidines from sugar-derived enones. This method emphasizes the compound's utility in creating structurally diverse and complex pyrrolidine derivatives (Oliveira Udry et al., 2014).
Metal Complexes and Polymerization Catalysts
Investigations into metal complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, which share structural features with the compound, have revealed their significance in catalyzing polymerizations of ε-caprolactone and l-lactide. These studies demonstrate the compound's potential role in developing new catalytic systems for polymer production (Wang et al., 2012).
Synthesis of Heterocycles
The compound is relevant to research focused on the synthesis of heterocycles, such as indolizines, pyrrolones, and indolizinones, through Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration processes. This highlights its utility in synthesizing highly functionalized heterocycles from readily available substrates, contributing to the field of synthetic organic chemistry (Smith et al., 2007).
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-14(16-4-2-3-5-17(16)22)10-19(24)23-9-7-15(12-23)25-18-6-8-20-13-21-18/h2-6,8,11,13,15H,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKQAHKZWDVORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699602.png)
![2-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2699604.png)
![2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2699605.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2699610.png)

![(3Z)-N-(Cyanomethyl)-N-ethyl-3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2699613.png)

![4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2699617.png)

![3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2699619.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2699620.png)
![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)
![Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2699623.png)
